Home > Products > Screening Compounds P13862 > 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one
1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one - 1301214-47-0

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one

Catalog Number: EVT-279263
CAS Number: 1301214-47-0
Molecular Formula: C23H27N5O2
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-05175157 has been used in trials studying the basic science and treatment of Acne Vulgaris, Diabetes Mellitus, Type 2 Diabetes Mellitus, Diabetes Mellitus Type 2, and Diabetes Mellitus, Type 2, among others.

PF-05206574

  • Compound Description: PF-05206574 is a small-molecule inhibitor of Acetyl-Coenzyme A carboxylase (ACC) []. Like PF-05175157, it demonstrated antiviral activity against medically relevant flaviviruses, including West Nile Virus, Dengue virus, and Zika virus [].
  • Relevance: PF-05206574 is structurally related to PF-05175157 and shares its mechanism of action, inhibiting ACC to disrupt lipid metabolism. Both compounds exhibit antiviral activity and represent potential therapeutic options for flavivirus infections [].

PF-06256254

  • Compound Description: PF-06256254 is another small-molecule inhibitor of Acetyl-Coenzyme A carboxylase (ACC) []. This compound also showed promising antiviral activity against West Nile Virus, Dengue virus, and Zika virus in vitro [].
  • Relevance: PF-06256254 belongs to the same class of ACC inhibitors as PF-05175157, targeting the same enzyme to disrupt lipid metabolism. Similar to PF-05175157, this compound represents a potential antiviral therapeutic approach for flavivirus infections [].

PF-05221304

  • Compound Description: PF-05221304 is a carboxylic acid-based ACC inhibitor designed with enhanced liver targeting properties []. It acts as an organic anion transporting polypeptide (OATP) substrate, leading to selective accumulation in the liver and reduced off-target effects, such as platelet reduction observed with PF-05175157 [].
  • Relevance: PF-05221304 represents a next-generation ACC inhibitor derived from the research on PF-05175157. While sharing the target and therapeutic potential for metabolic diseases, PF-05221304 boasts improved safety and efficacy due to its liver-targeting design [].

Palmitic Acid

  • Compound Description: Palmitic Acid is a saturated long-chain fatty acid and a crucial end-product of the de novo lipogenesis (DNL) pathway []. It is essential for cell membrane synthesis and serves as a crucial energy source.
  • Relevance: Studies using murine embryonic stem cells (mESCs) demonstrated that the developmental toxicity induced by PF-05175157, an ACC inhibitor, could be rescued by supplementing the cells with palmitic acid []. This finding supports the hypothesis that the developmental toxicity associated with PF-05175157 stems from its inhibition of the DNL pathway, leading to a depletion of palmitic acid and other crucial fatty acids necessary for proper development [].
Overview

The compound 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one is a complex organic molecule that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound has garnered interest due to its potential pharmacological applications.

Source

The compound is synthesized through various chemical reactions involving benzimidazole and other organic reactants. The synthesis and characterization of similar benzimidazole derivatives have been documented in scientific literature, emphasizing their importance in medicinal chemistry .

Classification

This compound can be classified under:

  • Chemical Class: Benzimidazole derivatives
  • Functional Groups: Contains carbonyl, piperidine, and indazole moieties
  • Biological Activity: Potential pharmacological agent with various therapeutic applications
Synthesis Analysis

Methods

The synthesis of 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one typically involves multi-step organic reactions. The general approach includes:

  1. Formation of Benzimidazole Derivative: The initial step often involves the condensation of o-phenylenediamine with a suitable carbonyl compound to form the benzimidazole core.
  2. Introduction of Carbonyl Group: This can be achieved through acylation reactions using acyl chlorides or anhydrides.
  3. Spiro Compound Formation: The spiro structure is formed by cyclization reactions involving indazole and piperidine derivatives.
  4. Final Modifications: Additional functional groups may be introduced through further reactions such as alkylation or reduction.

Technical Details

The synthesis process may utilize various techniques such as:

  • Thin Layer Chromatography (TLC) for monitoring reaction progress.
  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation.
  • Mass Spectrometry for molecular weight determination.
Molecular Structure Analysis

Structure

The molecular structure of the compound features:

  • A benzimidazole ring fused to a carbonyl group.
  • A spiro linkage connecting a 4,6-dihydroindazole and a piperidine moiety.

Data

The molecular formula can be represented as C19H22N4OC_{19}H_{22}N_4O, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The specific stereochemistry and spatial arrangement contribute to its biological activity.

Chemical Reactions Analysis

Reactions

The compound can undergo several chemical reactions:

  1. Hydrolysis: The carbonyl group may react with water under acidic or basic conditions.
  2. Reduction: The carbonyl can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The nitrogen atoms in the piperidine ring can participate in nucleophilic substitution reactions.

Technical Details

Reactions are typically carried out in controlled environments using solvents such as dimethylformamide or dichloromethane. Reaction conditions like temperature and time are critical for optimizing yield and purity.

Mechanism of Action

Process

The mechanism of action for compounds like 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one often involves:

  1. Target Interaction: Binding to specific biological targets such as enzymes or receptors.
  2. Biochemical Pathways Modulation: Influencing metabolic pathways that lead to therapeutic effects.

Data

Studies have shown that similar compounds exhibit significant interactions with various biological targets, leading to their effectiveness in treating diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Melting Point: Specific melting points depend on purity but generally range between 150°C to 200°C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data from spectral analyses (NMR, IR) provide insights into functional groups present within the molecule .

Applications

Scientific Uses

The compound's potential applications include:

  • Pharmaceutical Development: As a candidate for drugs targeting infections or cancer.
  • Research Tool: For studying biological pathways related to benzimidazole derivatives.

The ongoing research into similar compounds indicates a promising future for this class of molecules in medicinal chemistry .

Introduction to 1'-(2-Methyl-3H-Benzimidazole-5-Carbonyl)-1-Propan-2-Ylspiro[4,6-Dihydroindazole-5,4'-Piperidine]-7-One

Chemical Nomenclature and Structural Significance

IUPAC Name: 1'-(2-Methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-oneSystematic Name: 1-Isopropyl-7-oxo-N-(2-methyl-1H-benzo[d]imidazol-5-yl)-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]-1'-carboxamideMolecular Formula: C₂₃H₂₇N₅O₂Molecular Weight: 405.50 g/molCAS Registry Number: 1301214-47-0 [3]

  • Core Structure: The molecule integrates three key heterocyclic components:
  • A spiro[4,6-dihydroindazole-5,4'-piperidine] core at carbon 5 of the partially saturated indazole (4,6-dihydroindazole). This spiro junction creates a rigid three-dimensional architecture.
  • A 1-propan-2-yl (isopropyl) group attached to the indazole nitrogen (N1), providing steric bulk and lipophilicity.
  • A 7-oxo (ketone) group on the indazole ring.
  • A 2-methyl-1H-benzimidazole-5-carbonyl group linked via an amide bond to the piperidine nitrogen (N1') of the spiro system. This benzimidazole moiety acts as a crucial pharmacophore.

  • Key Functional Groups & Properties:

  • Spirocyclic Center: Confers conformational restriction, potentially enhancing target binding specificity and metabolic stability compared to planar or linear analogs.
  • Amide Linker (-CONH-): Connects the benzimidazole pharmacophore to the spiro-piperidine, participating in hydrogen bonding interactions with target enzymes.
  • Ketone (7-oxo): A hydrogen bond acceptor within the dihydroindazole ring.
  • Benzimidazole: An aromatic heterocycle known for diverse biological interactions, here substituted with a methyl group on the N2 nitrogen.
  • Isopropyl Group: Enhances lipophilicity (cLogP ≈ 2.7) [3].
  • Hydrogen Bonding: Features 4 acceptors and 1 donor (the benzimidazole N-H), influencing solubility and target binding [3].

Table 1: Key Molecular Descriptors of PF-05175157 [3]

DescriptorValueSignificance
Molecular Weight405.50 g/molWithin typical drug-like range
Hydrogen Bond Donors1Limited HBD count aids membrane permeability
Hydrogen Bond Acceptors4Facilitates target binding via H-bond networks
XLogP3~2.7Moderate lipophilicity, balances solubility/permeation
Rotatable Bonds5Moderate flexibility
Exact Mass405.21648 g/molKey for analytical identification (HRMS)
Topological Polar SA93.6 ŲIndicator of potential for cell permeation

SMILES: CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)CInChIKey: BDXXSFOJPYSYOC-UHFFFAOYSA-N [3]

The precise spatial arrangement defined by the spiro center and the positioning of the benzimidazole carbonyl group relative to the dihydroindazole ketone are critical for its high-affinity interaction with enzymatic targets like Acetyl-CoA Carboxylase (ACC) [3].

Historical Context and Discovery in Heterocyclic Chemistry

PF-05175157 emerged in the late 2000s/early 2010s, reflecting several key trends in heterocyclic chemistry and medicinal chemistry:

  • Rise of Spirocyclic Scaffolds: This period saw increased exploration of spirocyclic systems (like spiro[indazole-piperidine]) as privileged structures in drug discovery. Spirocycles offer significant three-dimensionality and reduced conformational flexibility compared to flat aromatic systems or simple fused rings. This can translate to improved target selectivity, enhanced metabolic stability, and better optimization of physicochemical properties [5]. The synthesis of the spiro[4,6-dihydroindazole-5,4'-piperidine] core in PF-05175157 likely involved complex multi-step sequences, potentially utilizing strategies like intramolecular N-alkylation or palladium-catalyzed reactions to form the quaternary spiro center, building upon advances reported for related spirooxindoles and spiropiperidines [5].

  • Benzimidazole as a Versatile Pharmacophore: Benzimidazoles have a long history in medicinal chemistry (e.g., anthelmintics, antivirals, proton pump inhibitors). Their utility stems from their ability to act as bioisosteres for purines, facilitating interactions with ATP-binding sites and various enzymes/receptors. Incorporating a 2-methylbenzimidazole linked via a carbonyl in PF-05175157 leverages this established pharmacophore while optimizing it for binding to ACC [3] . The carbonyl linker provides a crucial vector for connection and a hydrogen-bonding motif.

  • Advances in Synthetic Methodology: The construction of PF-05175157 relied on contemporary synthetic techniques prevalent in complex heterocyclic synthesis:

  • Suzuki-Miyaura Coupling: Likely employed for forming biaryl linkages if needed in precursor synthesis (e.g., attaching substituted phenyl groups to heterocycles) [2] .
  • N-Arylation/Amidation: Critical for forming the amide bond linking the benzimidazole carboxylic acid (or activated derivative) to the spirocyclic piperidine amine, and potentially for forming the indazole N1-isopropyl group. Buchwald-Hartwig amination or metal-catalyzed N-arylation might be relevant for related precursors [2].
  • Reductive Amination/Cyclization: Potential methods for forming the piperidine ring or installing the isopropyl group.
  • Functional Group Interconversions: Essential steps like carbonylations (to form the amide or ketone), reductions, oxidations, and protecting group strategies would be integral to the multi-step synthesis [2].
  • Targeted Drug Discovery: PF-05175157 was not discovered serendipitously but designed as part of a focused effort to develop potent and isoform-selective inhibitors of ACC, a key enzyme regulating fatty acid synthesis and oxidation. Its structure represents the culmination of structure-activity relationship (SAR) studies optimizing earlier leads for potency, selectivity, and drug-like properties [3].

Role in Medicinal Chemistry and Drug Design

PF-05175157 exemplifies sophisticated structure-based design principles applied to modulate a challenging metabolic enzyme target:

  • Mechanism of Action - Potent ACC Inhibition:PF-05175157 functions as a potent, reversible inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2). ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in de novo lipogenesis. Malonyl-CoA also inhibits Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid oxidation (β-oxidation).
  • In Vitro Potency: Demonstrates nanomolar inhibition across species and isoforms:
  • Human ACC1 IC₅₀ = 27.0 nM
  • Human ACC2 IC₅₀ = 33.0 nM
  • Rat ACC1 IC₅₀ = 23.5 nM
  • Rat ACC2 IC₅₀ = 50.4 nM [3]
  • Cellular Mechanism: Treatment with PF-05175157 in cells directly reduces malonyl-CoA levels, confirming on-target ACC inhibition and disruption of fatty acid synthesis flux [3].
  • In Vivo Mechanism: Studies in rats show PF-05175157 administration reduces hepatic de novo lipogenesis and lowers malonyl-CoA levels in liver and skeletal muscle, supporting its potential to shift energy metabolism from fat storage towards fat oxidation [3].

Table 2: In Vitro Inhibitory Profile of PF-05175157 Against ACC [3]

Enzyme TargetSpeciesIC₅₀ (nM)Biological Consequence
ACC1Human27.0Inhibition of cytosolic fatty acid synthesis
ACC2Human33.0Relief of CPT1 inhibition, ↑ β-oxidation
ACC1Rat23.5Inhibition of cytosolic fatty acid synthesis
ACC2Rat50.4Relief of CPT1 inhibition, ↑ β-oxidation
  • Structural Basis for Target Interaction (Hypothesized):While a detailed co-crystal structure of PF-05175157 bound to ACC hasn't been disclosed in the public domain (as per the provided results), its structure suggests key interactions based on known ACC inhibitor pharmacophores and its own SAR:
  • The spirocyclic core likely provides a rigid scaffold optimally positioning the key pharmacophoric elements.
  • The benzimidazole carbonyl is crucial, potentially acting as a hydrogen bond acceptor within the ACC active site. The benzimidazole NH may act as a donor.
  • The dihydroindazole 7-ketone is another key hydrogen bond acceptor.
  • The lipophilic isopropyl group and benzimidazole ring system engage in van der Waals interactions with hydrophobic pockets.
  • The spiro-piperidine nitrogen (amide nitrogen) and/or the carbonyl oxygen could form additional hydrogen bonds. The overall binding mode is expected to compete with the carboxyltransferase (CT) domain substrate, acetyl-CoA/biotin.
  • Medicinal Chemistry Design Strategy:PF-05175157 showcases several key drug design principles:
  • Molecular Hybridization: Combines a metabolically stable spirocyclic indazole-piperidine core with the biologically active benzimidazole motif via a metabolically robust amide linker.
  • Conformational Restriction: The spiro system locks the piperidine ring relative to the dihydroindazole ring, reducing entropy loss upon binding and potentially improving potency and selectivity over flexible analogs.
  • Property Optimization: Moderate LogP (~2.7) balances lipophilicity (for membrane permeability and target binding) with sufficient solubility (aided by H-bond acceptors) for cellular activity. The single H-bond donor limits efflux by P-glycoprotein.
  • Targeted Selectivity: The structure was optimized for potent dual ACC1/ACC2 inhibition while minimizing off-target activity, although specific selectivity screening data isn't provided in the results.
  • Context within Indazole/Benzimidazole Therapeutics:PF-05175157 highlights the therapeutic versatility of indazole and benzimidazole scaffolds. While structurally distinct, it shares core motifs with clinically significant drugs:
  • PARP Inhibitors (e.g., Niraparib, MK-4827): Utilize substituted indazoles (e.g., 2-aryl-2H-indazole-7-carboxamide) as critical pharmacophores binding the PARP NAD⁺ site [2] [6].
  • Kinase Inhibitors (e.g., Pazopanib, c-Met inhibitors): Often feature substituted indazoles or benzimidazoles targeting kinase ATP pockets. Examples include compounds where indazoles replace triazolopyridazines in c-Met inhibitors [2] .
  • Anti-inflammatories (e.g., Benzydamine, Bendazac): Demonstrate the historical use of these heterocycles for modulating inflammation [2].

PF-05175157 differentiates itself by targeting a metabolic enzyme (ACC) rather than DNA repair enzymes (PARP) or kinases, showcasing the scaffold's adaptability. Its complex spiro architecture represents a more recent evolution in exploiting these heterocycles for challenging targets requiring high potency and specific spatial orientation of binding elements.

Properties

CAS Number

1301214-47-0

Product Name

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one

IUPAC Name

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26)

InChI Key

BDXXSFOJPYSYOC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF-05175157; PF05175157; PF 05175157.

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.